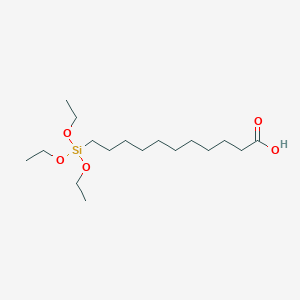

11-Triethoxysilylundecanoic acid

描述

属性

IUPAC Name |

11-triethoxysilylundecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O5Si/c1-4-20-23(21-5-2,22-6-3)16-14-12-10-8-7-9-11-13-15-17(18)19/h4-16H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALUXPXOPGMUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCC(=O)O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Catalysts

The anti-Markovnikov hydrosilylation of 10-undecenoic acid (CH<sub>2</sub>=CH(CH<sub>2</sub>)<sub>8</sub>COOH) with triethoxysilane (HSi(OEt)<sub>3</sub>) represents the most direct route to 11-triethoxysilylundecanoic acid. Transition-metal catalysts, particularly iron and cobalt complexes, enable precise regiocontrol, anchoring the silyl group at the terminal (C11) position. For instance, iron catalysts bearing iminopyridine ligands, as described by Chen et al., achieve >90% yield in analogous hydrosilylation reactions by following a Chalk–Harrod mechanism. Cobalt systems, such as those developed by Noda et al., further enhance turnover numbers (TONs) to 10,000 under mild conditions (25–50°C).

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

Notably, protection of the carboxylic acid as a methyl ester (e.g., using MeOH/H<sub>2</sub>SO<sub>4</sub>) prior to hydrosilylation prevents catalyst poisoning, with subsequent saponification restoring the acid functionality.

Yield and Selectivity

Iron-based systems achieve 85–95% regioselectivity for the anti-Markovnikov product, while cobalt catalysts exhibit superior functional group tolerance, enabling reactions with unprotected carboxylic acids at 70–80% conversion. Post-reaction purification via column chromatography (hexane/EtOAc) isolates the product in >90% purity, as confirmed by <sup>1</sup>H NMR and FT-IR spectroscopy.

Silylation of 11-Hydroxyundecanoic Acid

Protection of Carboxylic Acid Group

11-Hydroxyundecanoic acid, synthesized via chemo-enzymatic oxidation of ricinoleic acid, undergoes esterification (e.g., methyl ester) to prevent side reactions during silylation. Methanolysis under acidic conditions (H<sub>2</sub>SO<sub>4</sub>, reflux) achieves quantitative esterification within 4–6 hours.

Silylation Reaction Conditions

The hydroxyl group is converted to a silyl ether using triethoxysilyl chloride (ClSi(OEt)<sub>3</sub>) in the presence of imidazole (2.0 eq) in anhydrous DMF. Reaction at 60°C for 12 hours affords the silylated ester in 75–80% yield, though primary alcohols exhibit slower kinetics compared to secondary analogues.

Deprotection and Isolation

Saponification with aqueous NaOH (2M, 70°C, 2 hours) cleaves the methyl ester, yielding this compound. Acidic workup (HCl, pH 2–3) precipitates the product, which is isolated by filtration (65–70% overall yield).

Alternative Synthetic Routes

Coupling Reactions with Halogenated Precursors

11-Bromoundecanoic acid, generated via radical bromination, undergoes Kumada coupling with triethoxysilylmagnesium bromide (MgSi(OEt)<sub>3</sub>). Palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) facilitate cross-coupling in THF at 60°C, though yields remain modest (50–60%) due to competing protodehalogenation.

Radical Silylation Approaches

Photoinduced radical silylation using tris(trimethylsilyl)silane (TTMSS) and AIBN initiator offers a metal-free pathway. However, poor regiocontrol (<50% C11 selectivity) limits practicality for large-scale synthesis.

Comparative Analysis of Preparation Methods

| Method | Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrosilylation | 2–3 | 85–95 | High | Moderate |

| Hydroxy Acid Silylation | 4 | 65–70 | Moderate | High |

| Coupling Reactions | 3–4 | 50–60 | Low | Low |

Hydrosilylation emerges as the most efficient method, whereas enzymatic derivatization appeals to green chemistry paradigms despite additional steps.

Applications and Derivatives

This compound finds utility in:

-

Surface Modification : Covalent grafting onto SiO<sub>2</sub> nanoparticles for hydrophobic coatings.

-

Polymer Crosslinking : Reacting with poly(hydrosiloxane)s to form elastomers with tailored mechanical properties.

-

Bioconjugation : Carbodiimide-mediated coupling to proteins for biosensor applications .

化学反应分析

Types of Reactions

11-Triethoxysilylundecanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of different organosilicon compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can react with the triethoxysilyl group under mild conditions.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Alcohols.

Substitution: Various organosilicon compounds depending on the nucleophile used.

科学研究应用

11-Triethoxysilylundecanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent in the synthesis of hybrid materials, facilitating the bonding between organic and inorganic components.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Utilized in drug delivery systems to improve the bioavailability and targeting of therapeutic agents.

Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance and durability.

作用机制

The mechanism of action of 11-Triethoxysilylundecanoic acid involves its ability to form strong covalent bonds with both organic and inorganic materials. The triethoxysilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and compatibility of different materials.

相似化合物的比较

Table 1: Key Structural and Functional Differences

Reactivity and Application-Specific Performance

N-(3-Triethoxysilyl)propylsuccinic Anhydride

- Reactivity: The anhydride group reacts readily with amines, enabling rapid crosslinking in polymer matrices or protein conjugation. In contrast, this compound requires activation (e.g., EDC/NHS) for amine coupling .

- Applications: Used alongside this compound in nanoparticle synthesis to introduce mixed surface functionalities (carboxyl and anhydride), enhancing ligand diversity .

11-Aminoundecanoic Acid

- Reactivity: The terminal amine enables direct Schiff base formation or amidation without activation. However, the absence of a silane group limits its utility in inorganic surface modifications .

- Applications : Primarily employed in polyester synthesis (e.g., polyamides) and pH-responsive drug carriers due to its zwitterionic nature .

11-(Dansylamino)undecanoic Acid

- Reactivity : The dansyl sulfonamide group provides strong fluorescence (λex/λem ≈ 330/520 nm), making it suitable for tracking molecular interactions. The carboxylic acid allows conjugation to surfaces or biomolecules .

- Applications : Used in bioimaging and sensor development, where fluorescence and anchoring capabilities are critical .

Research Findings

- Nanoparticle Stability: In core-shell gold-silica nanoparticles, this compound outperforms shorter-chain silanes (e.g., APTES) by reducing aggregation due to its longer hydrophobic chain .

- Bioconjugation Efficiency: Compared to N-(3-triethoxysilyl)propylsuccinic anhydride, this compound achieves higher aptamer density on nanoparticle surfaces, as carboxyl groups are more amenable to EDC/NHS activation than anhydrides .

- Environmental Robustness: Silane-based compounds like this compound exhibit superior adhesion to silica substrates under aqueous conditions compared to non-silane analogs (e.g., 11-aminoundecanoic acid) .

常见问题

Q. How can researchers validate the absence of unintended side reactions during functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。